molecular formula C7H6N2O4 B8695337 2-methyl-6-nitroisonicotinic acid CAS No. 60780-79-2

2-methyl-6-nitroisonicotinic acid

Cat. No.: B8695337
CAS No.: 60780-79-2
M. Wt: 182.13 g/mol
InChI Key: SEINDVQONGIVNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-6-nitroisonicotinic acid is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a methyl group at the second position, a nitro group at the sixth position, and a carboxylic acid group at the fourth position on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-nitroisonicotinic acid typically involves nitration of 2-methylpyridine followed by carboxylation. One common method involves the reaction of 2-methylpyridine with nitric acid to introduce the nitro group at the sixth position. This is followed by carboxylation using carbon dioxide under high pressure and temperature to introduce the carboxylic acid group at the fourth position.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and advanced purification techniques can further improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-methyl-6-nitroisonicotinic acid undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of 2-Methyl-6-aminopyridine-4-carboxylic acid.

    Reduction: Formation of 2-Methyl-6-nitropyridine-4-methanol.

    Substitution: Formation of various substituted pyridines depending on the nucleophile used.

Scientific Research Applications

2-methyl-6-nitroisonicotinic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmacologically active compounds.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-methyl-6-nitroisonicotinic acid depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, leading to a biological response. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, while the carboxylic acid group can form hydrogen bonds and ionic interactions with target molecules.

Comparison with Similar Compounds

2-methyl-6-nitroisonicotinic acid can be compared with other nitropyridine derivatives:

    2-Methyl-4-nitropyridine-3-carboxylic acid: Similar structure but different position of the nitro and carboxylic acid groups.

    2-Methyl-5-nitropyridine-4-carboxylic acid: Similar structure but different position of the nitro group.

    2-Methyl-6-aminopyridine-4-carboxylic acid: Similar structure but with an amino group instead of a nitro group.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions with other molecules.

Properties

CAS No.

60780-79-2

Molecular Formula

C7H6N2O4

Molecular Weight

182.13 g/mol

IUPAC Name

2-methyl-6-nitropyridine-4-carboxylic acid

InChI

InChI=1S/C7H6N2O4/c1-4-2-5(7(10)11)3-6(8-4)9(12)13/h2-3H,1H3,(H,10,11)

InChI Key

SEINDVQONGIVNN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=N1)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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